molecular formula C7H5F2NO B1442552 1-(3,5-Difluoropyridin-2-yl)ethanone CAS No. 1075756-90-9

1-(3,5-Difluoropyridin-2-yl)ethanone

Cat. No. B1442552
M. Wt: 157.12 g/mol
InChI Key: DLGIFMVJOGACLY-UHFFFAOYSA-N
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Description

“1-(3,5-Difluoropyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 1075756-90-9 . It has a molecular weight of 157.12 . The IUPAC name for this compound is 1-(3,5-difluoro-2-pyridinyl)ethanone . The InChI code for this compound is 1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Difluoropyridin-2-yl)ethanone” can be represented by the InChI code: 1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound “1-(3,5-Difluoropyridin-2-yl)ethanone” is a solid at room temperature . It has a molecular weight of 157.12 .

Scientific Research Applications

  • Synthesis and Biological Properties :

    • Fluoro-boron complexes, including those derived from 1-(pyridin-2-yl)ethanone variants, have been synthesized and studied for their structural and biological properties. These complexes show potential as biologically active compounds with possible applications as fungicides and bactericides (Saxena & Singh, 1994).
  • Quantum Mechanical Modeling and Reactivities :

    • Quantum mechanical modeling of fluoromethylated-pyrrol derivatives, including 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, has been conducted. This study provides insights into the reactivities, structures, and vibrational properties of such compounds (Cataldo et al., 2014).
  • Antimicrobial Activity :

    • The antimicrobial activity of compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, has been studied. These compounds exhibit significant antimicrobial activity, indicating their potential use in medical applications (Salimon et al., 2011).
  • Material Science and Fluorescence Emission :

    • Research on the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties has been conducted. These compounds, synthesized through a multicomponent domino reaction, demonstrate strong blue-green fluorescence emission, which could have applications in material science (Hussein et al., 2019).
  • Synthesis and Characterization of Complex Compounds :

    • Studies on the synthesis and characterization of compounds such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone have been performed. These include investigations into their structural aspects and potential biological applications (Govindhan et al., 2017).
  • Synthesis of Novel Derivatives :

    • The synthesis of various novel 1H-1,2,4-triazole derivatives containing pyridine units has been explored. These compounds have been tested for antibacterial and plant growth regulatory activities, indicating their potential use in agriculture and pharmacology (Liu et al., 2007).
  • Vibrational and UV/Vis Spectroscopic Analysis :

    • Detailed vibrational and UV/Vis spectroscopic analyses of compounds like 1-(3-methylthiophen-2-yl)ethanone have been conducted using density functional theory. These studies contribute to understanding the electronic properties and reactivity of such compounds (Rao et al., 2018).

Safety And Hazards

The safety information for “1-(3,5-Difluoropyridin-2-yl)ethanone” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

1-(3,5-difluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIFMVJOGACLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717404
Record name 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoropyridin-2-yl)ethanone

CAS RN

1075756-90-9
Record name 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Difluoropyridin-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (10 ml of a 3N solution in diethylether) were added drop-wise with stirring to a solution of 15 g (10.71 mmol) 2-cyano-3,5-difluoropyridine in 100 ml THF at 0° C. and the mixture was subsequently stirred at room temperature until reaction was complete. For workup the mixture was acidified with 10% H2SO4 to pH 4, was subsequently made basic with 25% NH4OH, was extracted 2× with dichloromethane, and the combined organic phases were dried with MgSO4. Purification by chromatography on silica gel (dichloromethane/methanol 0-5%) yielded 500 mg of a light colored oil, which crystallized upon being left to stand.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org

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